molecular formula C24H18O5 B5080876 [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetic acid

[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetic acid

Cat. No.: B5080876
M. Wt: 386.4 g/mol
InChI Key: BGEVOTWGOHBDHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxyacetic acid” is a chemical compound with the linear formula C24H18O5 . It has a molecular weight of 386.408 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H14O5/c1-11-15 (22-10-16 (19)20)8-7-13-14 (9-17 (21)23-18 (11)13)12-5-3-2-4-6-12/h2-9H,10H2,1H3, (H,19,20) .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Antimicrobial Derivatives : Compounds derived from chromen-yl-acetic acid, a similar structure to the specified compound, have shown promising antimicrobial activities. These include Schiff's bases and various hydrazide derivatives, indicating potential in antibiotic development (Čačić et al., 2006).

Antioxidant and Antifungal Activity

  • Antioxidant Properties : Certain chromen-yl-acetic acid derivatives exhibit significant antioxidant activity, comparable to ascorbic acid. This suggests their potential use in oxidative stress-related therapies (Čačić et al., 2010).
  • Antifungal Applications : Some derivatives, synthesized via condensation reactions, have shown good antifungal activity against Aspergillus niger, highlighting their potential in treating fungal infections (Vijaya Laxmi et al., 2012).

Cancer Research

  • Cytotoxic Effects in Cancer Cells : Various acetoxycoumarin derivatives have demonstrated cytotoxic activity in cancer cell lines, indicating potential for cancer therapy research (Musa et al., 2011).
  • Antineoplastic Activity : Derivatives of pyrano[3,2-c]chromen-2-one have been evaluated for antineoplastic activities, offering a new avenue for cancer treatment research (Gašparová et al., 2010).

Material Science and Chemistry

  • Photoactive Cellulose Derivatives : Chromene derivatives have been used to create photoactive cellulose, useful in smart material design due to their light-triggered photodimerization properties (Wondraczek et al., 2012).

Properties

IUPAC Name

2-(8-methyl-2-oxo-4-phenylchromen-7-yl)oxy-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18O5/c1-15-20(28-23(24(26)27)17-10-6-3-7-11-17)13-12-18-19(14-21(25)29-22(15)18)16-8-4-2-5-9-16/h2-14,23H,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGEVOTWGOHBDHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OC(C4=CC=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetic acid
Reactant of Route 2
[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetic acid
Reactant of Route 3
[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetic acid
Reactant of Route 4
[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetic acid
Reactant of Route 5
[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetic acid
Reactant of Route 6
[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.